(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide - 946201-45-2

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Catalog Number: EVT-3446627
CAS Number: 946201-45-2
Molecular Formula: C20H24N4O3S
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate []

Compound Description: This compound features a piperazine ring linked to both an anisole group and an N-ethylpyridin-2-amine group. The crystal structure of this compound, including hydrogen bonding interactions, has been reported [].

Relevance: This compound shares the core structure of a pyridin-2-yl substituted piperazine with (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. The difference lies in the substituents attached to the piperazine nitrogen, with the related compound having an N-ethylpyridin-2-amine group instead of a sulfonylethyl acrylamide group. [https://www.semanticscholar.org/paper/9c95419a216d76ea2f2124ef9369780e1699a7b3 []]

trans(N,N)-(Pd(μ-Py2PhC-N,N',C')Cl)2.½CH2Cl2.½Me2CO []

Compound Description: This is a binuclear organopalladium(II) complex containing bridging bis(pyridin-2-yl)phenylmethyl groups. It forms unique four- and eight-membered palladocycle rings, with square-planar trans-PdCN2Cl coordination around each palladium center [].

Relevance: While this compound is a complex organometallic structure, it highlights the use of bis(pyridin-2-yl) functionalities, similar to the pyridin-2-yl group on the piperazine ring in (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. The research emphasizes the coordinating ability of pyridin-2-yl groups in complex formation []. [https://www.semanticscholar.org/paper/68ff16bc27af6c3dcf2cad4eead1233766c014c5 []]

-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) []

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator effects. It has shown potential in the treatment of pulmonary hypertensive disorders in rat models [].

Relevance: While this compound lacks the piperazine moiety, it showcases the use of a pyridin-2-yl group within a complex heterocyclic scaffold. This example, alongside (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, demonstrates the versatility of pyridin-2-yl groups in medicinal chemistry for targeting various biological pathways. [https://www.semanticscholar.org/paper/020ff83e270b21be74a24a83e0c4fa2ca2ef6dc9 []]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) []

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. It has been used in studies to map the binding pockets of orexin receptors and understand their roles in regulating arousal and sleep-wake cycles [].

Relevance: While not directly structurally similar to (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, EMPA emphasizes the use of substituted pyridinyl groups (6-methoxy-pyridin-3-yl and pyridin-3-ylmethyl) in designing receptor antagonists. The research highlights the importance of specific pyridinyl substitution patterns for achieving receptor selectivity []. [https://www.semanticscholar.org/paper/fcf6404e2327cb576516874ec25463ec2c775329 []]

-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. It is formed by the oxidation of Venetoclax and can undergo a Meisenheimer rearrangement to form another impurity, VHA [].

-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA) []

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of VNO. Like VNO, its presence is monitored during the manufacturing of Venetoclax API [].

-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

Compound Description: M27 is a major metabolite of Venetoclax, primarily formed by CYP3A4-mediated oxidation and cyclization. It is considered a disproportionate human metabolite, but is not expected to have clinically relevant pharmacological activities [].

Relevance: While structurally dissimilar to (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, M27 emphasizes the metabolic fate of piperazine-containing drugs. Understanding the metabolism of piperazine rings, including potential cyclization reactions, is relevant when considering the design and development of piperazine-based compounds like (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. [https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4 []]

N-(4-((4-(3-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (Compound 1) []

Compound Description: Compound 1 was predicted in silico to be an inhibitor of the S100A2-p53 protein-protein interaction, a target for pancreatic cancer treatment. It showed growth inhibition in the MiaPaCa-2 pancreatic cell line with a GI50 of ~50 μM [].

Relevance: This compound shares the piperazine-sulfonyl-phenyl core structure with (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. The primary difference lies in the substituent attached to the sulfonamide nitrogen; Compound 1 features an acetamide group, whereas the target compound has an acrylamide group. Additionally, Compound 1 incorporates a triazole-propyl unit linked to the piperazine ring []. [https://www.semanticscholar.org/paper/16bc087af0509ef942fb514c0db0b933ad4bfe20 []]

-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) []

Compound Description: Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that downregulates Mcl-1 levels in cancer cell lines. It shows potential for sensitizing pancreatic cancer cells to Bcl-2 inhibitors [].

Relevance: While lacking the piperazine and acrylamide moieties, Analog 24 shares the presence of a substituted phenyl acetamide group with (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. This similarity highlights the potential for exploring various heterocyclic and aromatic substitutions on the acetamide nitrogen for modulating biological activity []. [https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b []]

-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax) []

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that, when combined with CDK5 inhibitors like Analog 24, exhibits synergistic effects in inhibiting cell growth and inducing apoptosis in pancreatic cancer cell lines [].

Relevance: This compound, while structurally complex, shares the presence of a piperazine-sulfonyl-phenyl unit with (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. The research highlights the potential for combining inhibitors targeting different apoptotic pathways, such as CDK5 and Bcl-2 family members, for enhanced therapeutic effects []. [https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b []]

N-[3-(2-dimethylamino)ethoxy-4-methoxy-phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide hydrochloride (SB-216641) []

Compound Description: SB-216641 is a selective 5-HT1D receptor antagonist that was used in autoradiographic studies to displace binding sites and characterize the distribution of different serotonin receptor subtypes in mouse brain [].

Relevance: While structurally distinct from (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, SB-216641 highlights the use of substituted phenyl and biphenyl moieties in designing receptor ligands. This example, alongside (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, demonstrates the potential of incorporating phenyl groups within various structural contexts for targeting specific receptors or biological targets. [https://www.semanticscholar.org/paper/38599f91b46d4c396cb7af5a80e793e7d82f3058 []]

(R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) []

Compound Description: SB-269970 is a selective 5-HT7 receptor antagonist used in autoradiographic studies to differentiate 5-HT7 receptor binding sites from other serotonin receptor subtypes in mouse brain [].

Relevance: While not directly structurally similar to (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, SB-269970 showcases the use of sulfonyl groups in designing receptor antagonists. Both SB-269970 and the target compound feature sulfonyl units as part of their structures, highlighting the potential for modulating biological activity through variations in the sulfonyl substituents. [https://www.semanticscholar.org/paper/38599f91b46d4c396cb7af5a80e793e7d82f3058 []]

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide (WAY-100135) []

Compound Description: WAY-100135 is a selective 5-HT1A receptor antagonist used in autoradiographic studies to displace binding sites and characterize the distribution of different serotonin receptor subtypes in mouse brain [].

Relevance: WAY-100135 shares the core structure of a 2-methoxyphenyl substituted piperazine with (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide. The difference lies in the substituents attached to the piperazine nitrogen, with WAY-100135 having a tert-butyl phenylpropanamide group instead of a sulfonylethyl acrylamide group []. [https://www.semanticscholar.org/paper/38599f91b46d4c396cb7af5a80e793e7d82f3058 []]

-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine []

Compound Description: This compound is a key intermediate in the synthesis of various furo[3,2-c]pyridine derivatives. It can be oxidized, aminated, and undergo Reissert-Henze reactions, highlighting its synthetic versatility [].

Relevance: This compound demonstrates the incorporation of a pyridin-2-yl group within a fused heterocyclic system. While lacking the piperazine and acrylamide moieties present in (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, it highlights the broader context of utilizing pyridin-2-yl groups in building diverse heterocyclic scaffolds with potential biological activity. [https://www.semanticscholar.org/paper/8909792fd8d351f03365a8bccd2956516ec0ae4a []]

(1)benzofuro(3,2-c)pyridine []

Compound Description: (1)benzofuro(3,2-c)pyridine serves as a key intermediate in the synthesis of diverse (1)benzofuro(3,2-c)pyridine derivatives. It can undergo various modifications including chlorination, N-amination, and Suzuki coupling reactions [].

Relevance: Similar to 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, this compound demonstrates the incorporation of a pyridin-2-yl group within a fused heterocyclic system. While lacking the piperazine and acrylamide moieties present in (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, it emphasizes the use of pyridin-2-yl units as building blocks in creating various heterocyclic structures with potential biological applications. [https://www.semanticscholar.org/paper/82681bd3b81e824a48edc7800e72b400fcedcfe5 []]

N-(2-(4-(2-methoxyphenyl) piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) []

Compound Description: [carbonyl-11C]WAY100635 is a radiolabeled compound used as a PET tracer. Its metabolic properties, including enzymatic degradation and blood-brain barrier penetration, have been investigated [].

-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1, Venetoclax) []

Compound Description: Compound 1, also known as Venetoclax, is an apoptosis-inducing agent with inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. The research focuses on developing various salts and crystalline forms of Venetoclax suitable for pharmaceutical use [].

Relevance: This compound possesses a piperazine ring within a complex drug structure. While structurally distinct from (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide, both compounds highlight the use of piperazine units in medicinal chemistry and demonstrate how they can be incorporated into diverse molecular frameworks for achieving desired biological activity []. [https://www.semanticscholar.org/paper/dd4bd014704ba65c2f188c65edbafdd013f7eb4f []]

Properties

CAS Number

946201-45-2

Product Name

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

IUPAC Name

(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9-

InChI Key

XOQAGYLLXXWBQN-KTKRTIGZSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.